molecular formula C11H6BrNO3S2 B2857339 (5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 202264-60-6

(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2857339
CAS No.: 202264-60-6
M. Wt: 344.2
InChI Key: HOPSUABXDVMTGR-MBXJOHMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C11H6BrNO3S2 and its molecular weight is 344.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one represents a novel class of thiazole derivatives with potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C₁₈H₁₂BrN₁O₄S₂
  • Molecular Weight : 450.33 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-1,3-benzodioxole with thiazole derivatives under specific conditions to yield the desired product. Several studies have reported variations in synthetic routes that optimize yield and purity.

Anticancer Activity

Research indicates that benzodioxole-based compounds exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various thiosemicarbazone derivatives on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Among these, a structurally similar compound showed promising results:

  • Cytotoxicity : The compound induced apoptosis in A549 and C6 cells, demonstrating an increase in early and late apoptotic markers.
  • Mechanism of Action : The anticancer activity was linked to the inhibition of DNA synthesis and disruption of mitochondrial membrane potential. These effects were attributed to the presence of the benzodioxole moiety, which enhances lipophilicity and cellular uptake .
Cell LineIC50 (µM)Apoptotic Effect (%)
A54925.025.0
C615.832.4

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been explored against various pathogens. While specific data on the compound's activity was limited, related studies demonstrated that thiazole compounds generally possess antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves interference with microbial cell wall synthesis or function .

Case Studies

  • Study on Apoptosis Induction : In a comparative study involving multiple thiazole derivatives, the compound was shown to significantly increase apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells (NIH/3T3). This selectivity is crucial for developing effective anticancer therapies .
  • Antimicrobial Evaluation : A broader investigation into benzodioxole derivatives indicated that modifications at specific positions could enhance antimicrobial activity. Compounds similar to the target molecule were found to exhibit varying degrees of activity against common pathogens, suggesting potential for further development .

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17)/b9-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSUABXDVMTGR-MBXJOHMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=S)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.